Hydrogen-Bond Donor/Acceptor Expansion Relative to 4-Chloro and 4-Nitro Analogs Drives Differential Target Engagement Potential
The 4-carbamoylphenyl substituent of the target compound introduces a primary amide group (CONH2) at the para position, contributing two additional hydrogen-bond donor atoms and one additional acceptor atom compared to the 4-chloro analog (compound 1; Ki 26 μM vs. AmpC) and the 3-nitro analog (compound of PDB 1XGI) [1][2]. Crystallographic analysis of the AmpC binding site reveals that the para position of the N-phenyl ring is oriented toward a solvent-accessible region proximal to Asn289 and Ser289 side chains, residues capable of forming direct or water-mediated hydrogen bonds with a carbamoyl substituent [3][4]. In the 4-chloro series, this interaction potential is entirely absent; in the 4-carboxy-2-hydroxy analog (Ki 1.0 μM, compound 10), the gain in affinity was attributed in part to an additional hydrogen bond with Asn289 [2]. The target compound's carbamoyl NH2 group is structurally poised to engage the same residue.
| Evidence Dimension | Hydrogen-bond donor count at para substituent |
|---|---|
| Target Compound Data | 2 H-bond donors (CONH2), 1 H-bond acceptor (C=O of amide) at para position |
| Comparator Or Baseline | 4-Chloro analog (BDBM50167950): 0 H-bond donors, 0 H-bond acceptors at para; 3-Nitro analog (PDB 1XGI): 0 H-bond donors, 2 H-bond acceptors at meta; 4-Carboxy-2-hydroxy analog (compound 10): 2 H-bond donors, 3 H-bond acceptors |
| Quantified Difference | +2 H-bond donors and +1 H-bond acceptor vs. 4-Cl analog; distinct donor/acceptor spatial geometry vs. all comparators |
| Conditions | Structural comparison based on AmpC beta-lactamase X-ray crystallography (PDB 1XGI, 1XGJ, 4JXS); resolution 1.96–1.90 Å |
Why This Matters
In enzyme inhibitor campaigns where the 4-chloro lead exhibits only modest affinity (Ki 26 μM), the target compound's expanded hydrogen-bonding capacity offers a structurally rational path to improved binding enthalpy without altering the core scaffold, making it a prioritized candidate for direct affinity measurement against AmpC or related serine hydrolases.
- [1] BindingDB. BDBM50167950: 3-(4-Chloro-phenylsulfamoyl)-thiophene-2-carboxylic acid. Ki = 26000 nM. Target: Beta-lactamase AmpC (E. coli). View Source
- [2] Tondi D, Morandi F, Bonnet R, Costi MP, Shoichet BK. Structure-based optimization of a non-beta-lactam lead results in inhibitors that do not up-regulate beta-lactamase expression in cell culture. J Am Chem Soc. 2005;127:4632-4639. View Source
- [3] PDB 1XGI. AmpC beta-lactamase in complex with 3-(3-nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid. Resolution: 1.96 Å. View Source
- [4] RCSB PDB. 4JXS: AmpC beta-lactamase in complex with 3-[(4-carboxybenzyl)sulfamoyl]thiophene-2-carboxylic acid. Resolution: 1.90 Å. View Source
